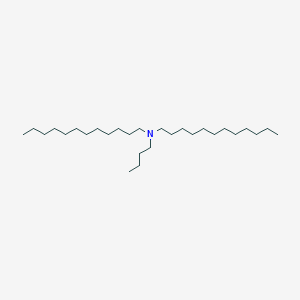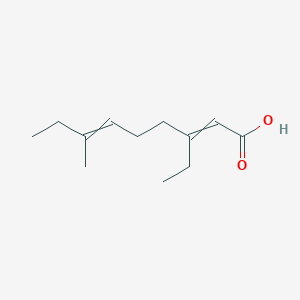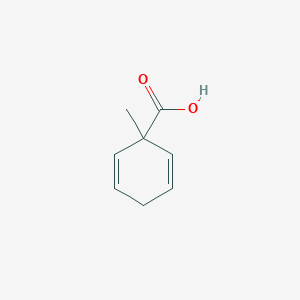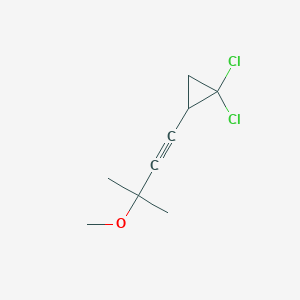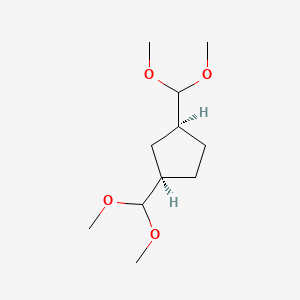
(1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane is a chiral organic compound with two stereocenters It is a derivative of cyclopentane, where two hydrogen atoms are replaced by dimethoxymethyl groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition of cyclopentadiene with a chiral N-acylhydroxyamine compound, followed by a series of hydrogenation and hydrolysis steps .
Industrial Production Methods
For large-scale industrial production, the synthesis route must be optimized for cost-effectiveness and efficiency. This often involves the use of readily available raw materials and catalysts to enhance the reaction yield and selectivity. The reaction conditions are carefully controlled to maintain the desired stereochemistry and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
(1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and stereoselective processes.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism by which (1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane exerts its effects depends on its specific application. In chemical reactions, its chiral centers play a crucial role in determining the stereochemistry of the products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
(1S,3R)-1,3-Bis(dimethoxymethyl)cyclopentane: The enantiomer of the compound with opposite stereochemistry.
Dimethyl (1R,3S)-cyclopentane-1,3-dicarboxylate: A similar compound with carboxylate groups instead of dimethoxymethyl groups
Uniqueness
(1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties. This makes it valuable in applications requiring precise control over molecular configuration .
Propiedades
Número CAS |
54281-38-8 |
|---|---|
Fórmula molecular |
C11H22O4 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(1S,3R)-1,3-bis(dimethoxymethyl)cyclopentane |
InChI |
InChI=1S/C11H22O4/c1-12-10(13-2)8-5-6-9(7-8)11(14-3)15-4/h8-11H,5-7H2,1-4H3/t8-,9+ |
Clave InChI |
MBYYQIDJCMIEGR-DTORHVGOSA-N |
SMILES isomérico |
COC([C@@H]1CC[C@@H](C1)C(OC)OC)OC |
SMILES canónico |
COC(C1CCC(C1)C(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)


![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)
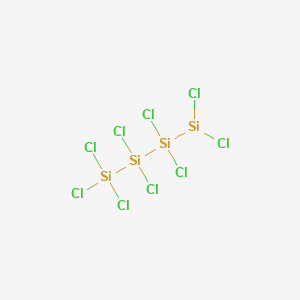
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)
